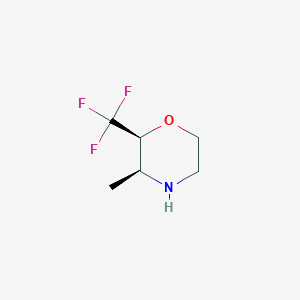

rac-(2R,3R)-3-methyl-2-(trifluoromethyl)morpholine

Description

rac-(2R,3R)-3-methyl-2-(trifluoromethyl)morpholine is a chiral morpholine derivative characterized by a six-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound features a methyl group at position 3 and a trifluoromethyl (-CF₃) group at position 2 of the morpholine ring. Its stereochemistry is defined by the (2R,3R) configuration, though the "rac-" prefix indicates a racemic mixture of enantiomers.

Properties

Molecular Formula |

C6H10F3NO |

|---|---|

Molecular Weight |

169.14 g/mol |

IUPAC Name |

(2S,3S)-3-methyl-2-(trifluoromethyl)morpholine |

InChI |

InChI=1S/C6H10F3NO/c1-4-5(6(7,8)9)11-3-2-10-4/h4-5,10H,2-3H2,1H3/t4-,5-/m0/s1 |

InChI Key |

YQRAKOTXZFIGPC-WHFBIAKZSA-N |

Isomeric SMILES |

C[C@H]1[C@H](OCCN1)C(F)(F)F |

Canonical SMILES |

CC1C(OCCN1)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Rac-(2R,3R)-3-methyl-2-(trifluoromethyl)morpholine can be synthesized through the reaction of N-methylmorpholine with trifluoroacetaldehyde in the presence of an acid catalyst. The synthetic process involves the formation of an iminium ion intermediate, which subsequently reacts with trifluoroacetaldehyde to form the desired product. The reaction conditions typically include a controlled temperature and the use of polar solvents like ethanol or acetone to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Rac-(2R,3R)-3-methyl-2-(trifluoromethyl)morpholine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar solvents under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Inhibition of β-Secretase 1 (BACE1)

One of the notable applications of rac-(2R,3R)-3-methyl-2-(trifluoromethyl)morpholine is in the development of inhibitors for β-Secretase 1 (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease. Compounds derived from this morpholine structure have shown promising results in inhibiting BACE1 activity. For example, studies have reported that certain derivatives exhibit IC50 values ranging from 22 to 44 nM in enzymatic assays, demonstrating significant potency against Aβ42 production in human neuroblastoma cell lines .

Table 1: BACE1 Inhibition Potency of Morpholine Derivatives

| Compound | IC50 (nM) | Aβ42 Production Inhibition (nM) |

|---|---|---|

| This compound | 22 | 4.1 |

| Other Derivative A | 44 | 9.1 |

| Other Derivative B | 44 | 5.4 |

The structural modifications at the C-2 position of the morpholine ring have been shown to influence both the pKa values and the overall inhibitory activity against BACE1, indicating the importance of fluorinated substituents in enhancing bioactivity .

1.2 Anticancer Activity

Another area where this compound is being investigated is its potential anticancer properties. Research has indicated that morpholine derivatives can exhibit anti-cancer activities through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cell lines . The trifluoromethyl group is believed to play a significant role in modulating the compound's lipophilicity and biological interactions.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step processes starting from readily available precursors. One common synthetic route includes:

- Step 1: Formation of a chiral intermediate through cyclization.

- Step 2: Introduction of the trifluoromethyl group via electrophilic fluorination.

- Step 3: Resolution of racemic mixtures to obtain enantiomerically pure forms if required.

The characterization of synthesized compounds often employs techniques such as NMR spectroscopy and mass spectrometry to confirm structural integrity and purity.

Case Studies

Case Study 1: BACE1 Inhibition

In a study focusing on the optimization of morpholine-based compounds for BACE1 inhibition, researchers synthesized several derivatives incorporating trifluoromethyl groups. These compounds were evaluated for their inhibitory effects on Aβ42 production using both enzymatic assays and cellular models. The results indicated a strong correlation between structural modifications and biological activity, highlighting the compound's potential as a therapeutic agent for Alzheimer's disease .

Case Study 2: Anticancer Activity

A different study explored the anticancer properties of this compound against various cancer cell lines. The findings suggested that these morpholine derivatives could induce significant cytotoxic effects, warranting further investigation into their mechanisms of action and potential clinical applications .

Mechanism of Action

The mechanism by which rac-(2R,3R)-3-methyl-2-(trifluoromethyl)morpholine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, thereby facilitating various chemical transformations. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects.

Comparison with Similar Compounds

Key Physicochemical Properties (from analogous compounds):

- Molecular Formula: C₆H₁₀F₃NO (based on CAS 2031242-13-2, a positional isomer) .

- Molecular Weight : 169.14 g/mol .

- SMILES :

C[C@H]1NCCO[C@@H]1C(F)(F)F. - InChIKey : FQYGBPAJFYLRIB-WHFBIAKZSA-N .

- XLogP3: Estimated >2 (trifluoromethyl increases lipophilicity compared to non-fluorinated analogs) .

The trifluoromethyl group enhances metabolic stability and membrane permeability, making this compound of interest in medicinal chemistry and agrochemical research.

Structural Analogues of Morpholine Derivatives

The table below compares rac-(2R,3R)-3-methyl-2-(trifluoromethyl)morpholine with structurally related morpholine derivatives:

Key Observations:

- Substituent Effects : The trifluoromethyl group increases lipophilicity (XLogP3 ~2.5) compared to chlorophenyl (XLogP3 ~2.0) or bromophenyl (XLogP3 ~2.8) analogs. This property enhances blood-brain barrier penetration in drug candidates .

- Stereochemistry : Enantiomers of morpholine derivatives exhibit divergent biological activities. For example, in fenbuconazole (a triazole fungicide with morpholine-like structures), (2R,4S)-isomers showed contrasting effects on aquatic organisms compared to other enantiomers .

Biological Activity

Rac-(2R,3R)-3-methyl-2-(trifluoromethyl)morpholine is a morpholine derivative that has garnered attention due to its unique chemical structure and potential biological activities. This compound, characterized by the presence of a trifluoromethyl group, is being investigated for its interactions with biological systems, particularly in medicinal chemistry and drug development.

- Molecular Formula: C6H10F3NO

- Molecular Weight: 169.1 g/mol

- CAS Number: 2307777-84-8

- Purity: 95%

The trifluoromethyl group enhances the lipophilicity of the compound, potentially influencing its biological interactions and pharmacokinetics.

The mechanism of action of this compound involves its ability to interact with lipid membranes and proteins. The trifluoromethyl group may enhance the compound's stability and reactivity, allowing it to modulate the activity of specific enzymes or receptors in biological systems. This interaction can lead to various biological effects, including enzyme inhibition or receptor modulation.

Biological Activity

Research indicates that this compound exhibits several biological activities:

-

Enzyme Inhibition:

- The compound has been studied for its inhibitory effects on various enzymes, including those involved in metabolic pathways relevant to cancer and inflammation.

- Anticancer Potential:

-

Pharmacological Applications:

- As a building block in the synthesis of more complex molecules, this compound is being explored for its potential as a pharmaceutical intermediate or active ingredient in drug formulations.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Study on Enzyme Activity:

A recent study assessed the compound's effect on β-secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease. The findings indicated that modifications at the C-2 position significantly influenced the inhibition potency against BACE1 . -

Anticancer Screening:

In vitro assays demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the modulation of signaling pathways associated with cell proliferation and apoptosis .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar morpholine derivatives:

| Compound Name | Molecular Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer activity, enzyme inhibition |

| rac-(2R,3R)-2-methyl-3-(difluoromethyl)morpholine | Structure | Moderate enzyme inhibition |

| rac-(2R,3R)-2-methyl-3-(fluoromethyl)morpholine | Structure | Lower lipophilicity and reduced activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.